

An In-depth Technical Guide to the Initial Biological Assessment of MU1742

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Compound of Interest

Compound Name: MU1742
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This document provides a comprehensive technical overview of the initial biological and pharmacological assessment of **MU1742**, a potent and selective chemical probe for Casein Kinase 1 delta (CK1 δ) and epsilon (CK1 ϵ). **MU1742** serves as a critical research tool for elucidating the complex roles of these kinases in various cellular processes. This guide details its mechanism of action, summarizes its biochemical and cellular activity, and outlines the experimental protocols used for its characterization.

Executive Summary

MU1742 is a high-quality chemical probe that demonstrates exceptional kinome-wide selectivity and potent inhibitory activity against CK1 δ and CK1 ϵ .^[1] Developed as a tool for biomedical research, it also exhibits high potency in cell-based assays and possesses a suitable pharmacokinetic (PK) profile for in vivo studies in animal models.^{[1][2]} At elevated concentrations, **MU1742** can also effectively inhibit the CK1 α isoform, making it a valuable asset for studying the distinct and overlapping functions of these crucial kinases.^{[2][3]} This guide consolidates the key data and methodologies from its initial assessment. A structurally similar but inactive compound, MU2027, is available as a negative control for experiments.^[1]

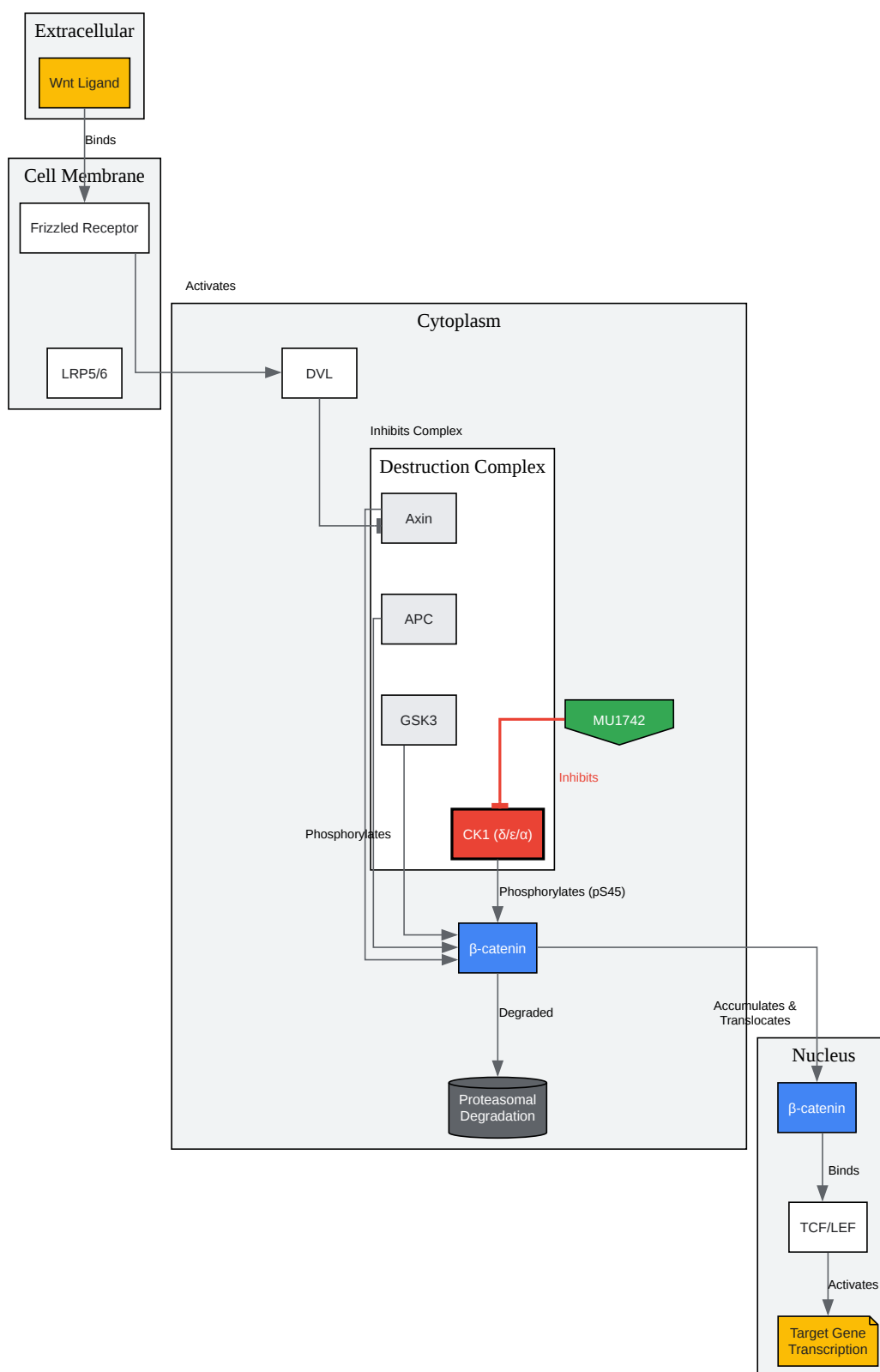
Mechanism of Action and Signaling Pathway

Involvement

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral regulators of numerous cellular signaling pathways critical for growth, development, and homeostasis.[2][4]

The CK1 family, which includes isoforms α , δ , ϵ , and γ , plays a pivotal role in the Wnt, Hedgehog (Hh), and Hippo signaling pathways.[1][2][4]

The primary mechanism of action for **MU1742** is the direct inhibition of the kinase activity of CK1 δ and CK1 ϵ . By targeting these isoforms, **MU1742** can modulate downstream signaling events. For instance, in the canonical Wnt/ β -catenin pathway, CK1 α is known to initiate the degradation of β -catenin by phosphorylating it at Serine 45.[5] This "priming" phosphorylation allows for subsequent phosphorylation by GSK3, leading to ubiquitination and proteasomal degradation. Inhibition of CK1 isoforms by **MU1742** can disrupt this process, leading to the stabilization and accumulation of β -catenin.[1][4] This modulation of Wnt signaling by **MU1742** has been confirmed using a TopFlash reporter system.[1]



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Caption: Inhibition of the Wnt/β-catenin signaling pathway by **MU1742**.

Quantitative Data Presentation

The biological activity of **MU1742** has been quantified through various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: In Vitro Potency of MU1742 Against CK1 Isoforms

This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of **MU1742** required to inhibit 50% of the kinase activity in vitro.

Target Kinase	IC ₅₀ (nM)
CK1δ	6.1
CK1α1	7.2
CK1ε	27.7
CK1α1L	520

Data sourced from biochemical assays performed by Reaction Biology at 10 μM ATP concentration.[\[1\]](#)[\[4\]](#)

Table 2: Cellular Target Engagement of MU1742 in HEK293 Cells

This table shows the half-maximal effective concentration (EC₅₀) from NanoBRET™ assays, which measures target engagement within intact cells.

Target Kinase	Cellular EC50 (nM)
CK1δ	47
CK1ε	220
CK1α1	3500

Data demonstrates potent cellular activity against CK1δ and CK1ε, with significantly lower potency against CK1α in a cellular context.[4]

Table 3: Kinome-wide Selectivity Profile

A comprehensive screening was performed to assess the selectivity of **MU1742**.

Parameter	Result
Kinases Screened	415
MU1742 Concentration	1 μM
Key Finding	Only CK1 kinases were strongly inhibited. No off-targets were observed with residual activity below 40%.[1][4]

Table 4: In Vivo Pharmacokinetics (PK) in Mice

The suitability of **MU1742** for in vivo use was confirmed through pharmacokinetic studies.

Parameter	Value
Animal Model	Mouse
Administration Route	Per Oral (PO)
Dose	20 mg/kg (formulated as .2HCl salt)
Oral Bioavailability (F)	57%

The compound was well-tolerated at doses up to 100 mg/kg and exhibited a favorable PK profile.[\[1\]](#)[\[4\]](#)

Experimental Protocols

Detailed methodologies were employed to ensure a thorough characterization of **MU1742**.

Kinome-wide Selectivity Screening

To determine its specificity, **MU1742** was tested at a concentration of 1 μM against a panel of 415 different protein kinases.[\[1\]](#)[\[4\]](#) This service, performed by Reaction Biology, measures the residual activity of each kinase in the presence of the inhibitor. A high residual activity indicates weak or no inhibition, while low residual activity signifies potent inhibition. The results demonstrated that **MU1742** is exceptionally selective for CK1 isoforms.[\[1\]](#)

In Vitro IC50 Determination

The in vitro potency of **MU1742** was assessed using a biochemical kinase assay, also conducted by Reaction Biology.[\[1\]](#)

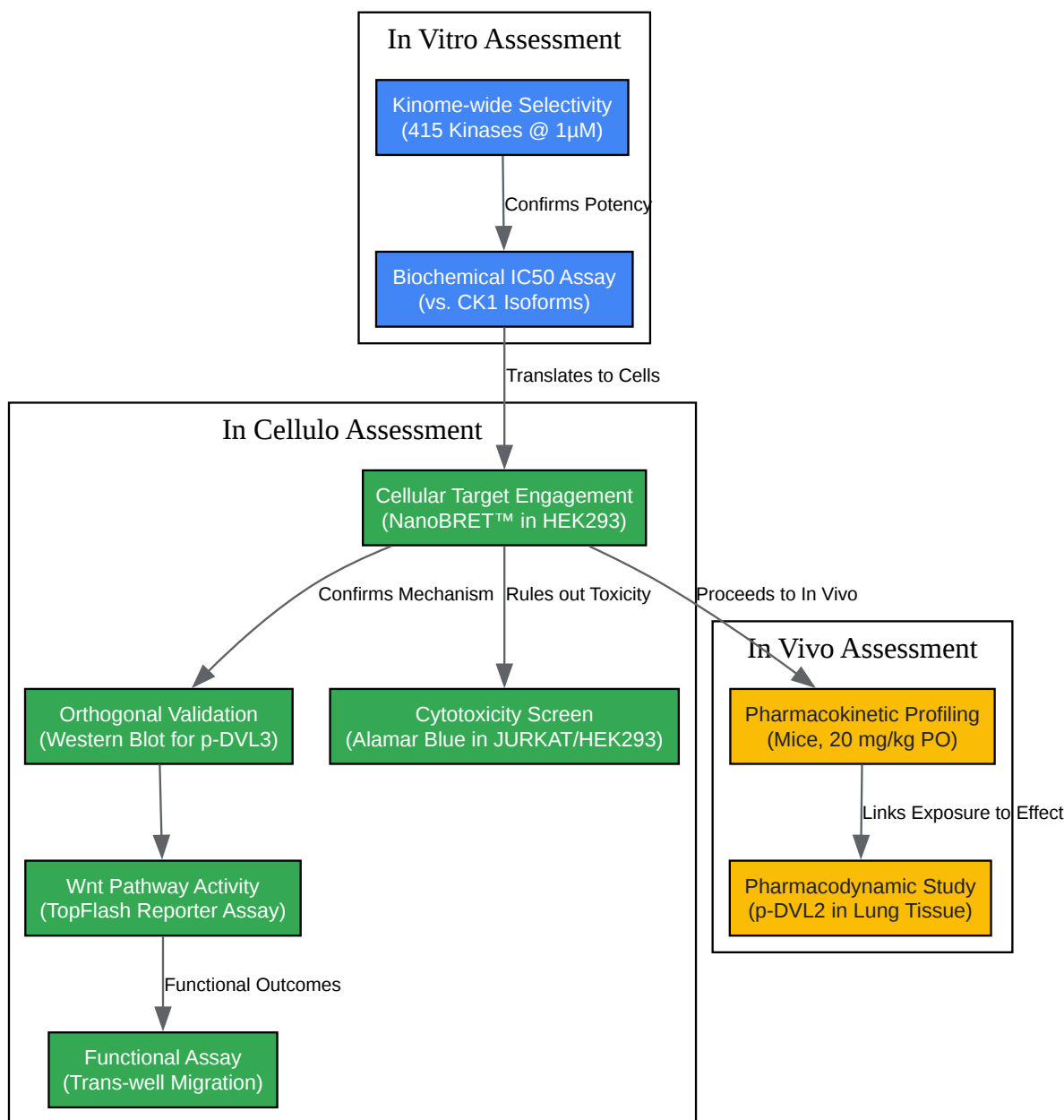
- Principle: Recombinant human CK1 isoforms (CK1 α , CK1 δ , CK1 ϵ) were incubated with a specific substrate and ATP (at a concentration of 10 μM).
- Procedure: A range of **MU1742** concentrations were added to the reactions to determine the level of inhibition.
- Readout: The amount of phosphorylated substrate was quantified, and the results were used to calculate IC50 values. The common off-target kinase p38 α was also tested to confirm

selectivity.[1]

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was used to confirm that **MU1742** could engage its target kinases inside living cells.[1]

- Principle: HEK293 cells were engineered to express CK1 isoforms fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP pocket was then added to the cells. When the tracer is bound, its fluorescence is excited by the luciferase energy transfer (BRET).
- Procedure: Cells were treated with varying concentrations of **MU1742**. As **MU1742** enters the cell and binds to the target kinase, it displaces the fluorescent tracer, causing a decrease in the BRET signal.
- Readout: The reduction in BRET signal was measured to quantify the potency (EC50) of **MU1742** for each isoform in a cellular environment.[1][5]



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Caption: Experimental workflow for the biological characterization of **MU1742**.

Orthogonal Cellular Assays

To further confirm the cellular activity and mechanism of **MU1742**, several additional assays were performed.^{[1][4]}

- Western Blotting: The inhibition of CK1 δ/ϵ was monitored by observing changes in the phosphorylation of downstream substrates. This included analyzing the phosphorylation-dependent mobility shift of Dishevelled-3 (DVL3) and the stabilization of β -catenin as a readout for CK1 α inhibition.^{[1][4]}
- TopFlash Reporter Assay: This luciferase-based assay was used to quantify the activity of the Wnt/ β -catenin signaling pathway. Inhibition of CK1 by **MU1742** was shown to modulate the pathway's activity, confirming its mechanism.^{[1][4]}
- Trans-well Migration Assay: The functional effect of **MU1742** on cell behavior was assessed by measuring its ability to inhibit the chemotaxis (directed migration) of leukemic cells toward the chemokine CCL19.^[1]
- Cytotoxicity Assay: The general toxicity of **MU1742** was evaluated in JURKAT and HEK293 cell lines using an Alamar Blue assay. No significant cytotoxic effects were observed at concentrations up to 10 μ M over a 24-hour period.^{[1][4]}

In Vivo Studies

The suitability of **MU1742** for in vivo applications was established through pharmacokinetic and pharmacodynamic studies in mice.

- Pharmacokinetics (PK): After a single oral dose of 20 mg/kg, the plasma concentrations of **MU1742** were measured over time to determine key PK parameters, including its oral bioavailability of 57%.^{[1][4]}
- Pharmacodynamics (PD): To demonstrate that **MU1742** could engage its target in vivo, the phosphorylation of DVL2 was measured in lung tissue samples after oral administration of the compound (100 mg/kg), confirming target engagement in a living organism.^[1]

Conclusion

The initial biological assessment of **MU1742** establishes it as a potent, highly selective, and versatile chemical probe for the CK1 δ and CK1 ϵ kinases. It demonstrates excellent activity in

both biochemical and cellular assays, with a well-defined mechanism of action in the Wnt signaling pathway. Furthermore, its favorable pharmacokinetic properties enable its use in in vivo studies, providing a crucial tool for researchers to investigate the physiological and pathological roles of CK1 signaling. The availability of a validated negative control, MU2027, further enhances the rigor of experiments conducted with this probe.

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